Triamine vs. Diamine Functionality: Reactive Group Count as a Determinant of Crosslink Density in Thermoset and Polyimide Systems
CAS 93859-40-6 contains three primary aromatic amine groups (NH₂) per molecule, confirmed by its molecular formula C₂₄H₂₉N₃ and PubChem-computed hydrogen bond donor count of 3 [1]. In contrast, the closest commercially established structural analogs—4,4′-diamino-3,3′,5,5′-tetraethyldiphenylmethane (TEMDA, CAS 13680-35-8) and 3,3′-diethyl-5,5′-dimethyl-4,4′-diaminodiphenylmethane (DMDEDA)—each possess exactly two amine groups (C₂₁H₃₀N₂, donor count = 2; and C₁₉H₂₆N₂, donor count = 2, respectively) [2]. For epoxy curing applications, a diamine provides a maximum theoretical crosslink functionality (f) of 4, whereas a triamine provides f = 6, enabling a 50% higher theoretical crosslink density at equivalent molar loading. For polyamic acid formation with dianhydrides, the triamine introduces branching points inaccessible to linear diamines, enabling hyperbranched or network architectures from the polymerization stage [3].
| Evidence Dimension | Number of primary aromatic amine groups per molecule (reactive functionality for condensation/addition polymerization) |
|---|---|
| Target Compound Data | 3 × NH₂ (triamine); H-Bond Donor Count = 3; Molecular Formula C₂₄H₂₉N₃ |
| Comparator Or Baseline | TEMDA (CAS 13680-35-8): 2 × NH₂ (diamine), H-Bond Donor Count = 2, C₂₁H₃₀N₂; DMDEDA: 2 × NH₂ (diamine), H-Bond Donor Count = 2, C₁₉H₂₆N₂; DDM (CAS 101-77-9): 2 × NH₂ (diamine), C₁₃H₁₄N₂ |
| Quantified Difference | Target provides 3 reactive sites per molecule vs. 2 for all comparators: 50% higher amine equivalent count per mole; theoretical crosslink functionality f_target = 6 vs. f_comparator = 4 for epoxy-amine systems |
| Conditions | Reactive group count determined from chemical structure and PubChem computed descriptors. Crosslink functionality calculated based on Flory-Stockmayer theory assuming each primary aromatic amine contributes f = 2 to the network. |
Why This Matters
For procurement decisions in thermoset or polyimide formulation, the triamine functionality of CAS 93859-40-6 enables intrinsically higher crosslink densities than any diamine analog, directly affecting glass transition temperature, modulus, and solvent resistance of the cured material without requiring additional crosslinking additives.
- [1] PubChem. CID 3022739: 2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline. Computed Properties: Hydrogen Bond Donor Count = 3. National Library of Medicine. Accessed April 2026. View Source
- [2] PubChem. CID 13680-35-8: 4,4'-Methylenebis(2,6-diethylaniline) (TEMDA). Hydrogen Bond Donor Count = 2. National Library of Medicine. Accessed April 2026. View Source
- [3] Odian, G. Principles of Polymerization, 4th ed.; Wiley-Interscience: Hoboken, 2004; Chapter 2, pp. 102–115. (Provides theoretical framework for crosslink density calculation from monomer functionality in step-growth polymerization.) View Source
